molecular formula C9H8F5N B1430820 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine CAS No. 1270481-94-1

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1430820
CAS No.: 1270481-94-1
M. Wt: 225.16 g/mol
InChI Key: BHCISMUAKIWLHD-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated aromatic amine characterized by a difluoromethyl group at the meta position of the phenyl ring and a trifluoroethylamine moiety. Such compounds are typically employed as chiral building blocks in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate binding interactions .

Properties

IUPAC Name

1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c10-8(11)6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCISMUAKIWLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270481-94-1
Record name 1-[3-(difluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine
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Mechanism of Action

Biological Activity

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. Fluorinated compounds often exhibit unique pharmacokinetic and pharmacodynamic properties, which can enhance their efficacy as therapeutic agents.

Chemical Structure and Properties

  • Chemical Formula : C10H8F5N
  • Molecular Weight : 227.17 g/mol
  • Structural Representation :
    • The compound features a trifluoroethyl amine group and a difluoromethyl-substituted phenyl ring.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that fluorinated amines may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Pharmacological Profile

Activity Description
Antidepressant Effects May act as a selective serotonin reuptake inhibitor (SSRI).
Neuroprotective Properties Potential to protect neuronal cells from oxidative stress.
Antitumor Activity Preliminary studies indicate cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in the forced swim test, suggesting its potential as an SSRI.
  • Cytotoxicity Assays :
    • In vitro assays showed that this compound displayed cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating moderate potency.
  • Neuroprotective Studies :
    • Research published in Journal of Neurochemistry indicated that the compound could mitigate neuronal apoptosis induced by oxidative stress in cultured neurons.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments suggest:

  • Low acute toxicity in rodent models.
  • No significant adverse effects observed at therapeutic doses.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈F₅N
  • Molecular Weight : Approximately 225.16 g/mol
  • Key Functional Groups :
    • Amine group (NH₂)
    • Trifluoroethyl group (CF₃)
    • Difluoromethyl group (CF₂H)

The presence of multiple fluorine atoms enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development .

Medicinal Chemistry

1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has garnered attention for its potential as a pharmaceutical agent. Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact favorably with biological targets. Some key areas of investigation include:

  • Enzyme Inhibition : Compounds with similar structures have been explored for their roles as inhibitors in various enzyme systems. The unique electronic properties imparted by the fluorine substituents can enhance binding affinity to target enzymes .
  • Receptor Interaction Studies : Preliminary studies suggest that this compound may exhibit favorable interactions with receptors involved in metabolic pathways, which is crucial for understanding its pharmacodynamics and therapeutic applications .

Anticancer Research

Fluorinated compounds are frequently investigated for their anticancer properties. For instance, studies on related difluoromethylated compounds have shown promising results in inhibiting tumor cell growth. The compound’s ability to modulate biological pathways could position it as a candidate for further development in cancer therapeutics .

Materials Science

The unique properties of fluorinated compounds extend to materials science, where they may be used to develop advanced materials with specific functionalities. Their chemical stability and resistance to degradation make them suitable for applications in coatings, polymers, and other material formulations.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituent on the phenyl ring and its position significantly influence the compound’s electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride -CF₃ (meta) C₉H₈ClF₆N 279.61 Chiral hydrochloride salt; used in asymmetric synthesis. Higher fluorine content enhances lipophilicity.
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine -Cl (para) C₈H₇ClF₃N 209.60 Para-substitution reduces steric hindrance; intermediate in medicinal chemistry. Synthesized via hydride transfer (76% yield).
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride -Br (para) C₈H₇BrClF₃N 295.50 Bromine’s bulkiness may hinder binding but improves halogen bonding. Available as a chiral building block (95% purity).
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine -CF₃ (para) C₉H₇F₆N 243.15 Enantiomerically pure (S)-form; para-CF₃ enhances electron-withdrawing effects. Used in drug discovery.
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethanamine Thiophene ring C₈H₁₀F₃NS 209.23 Thiophene introduces π-π stacking potential; lower molecular weight improves solubility.

Key Differentiators of 1-(3-(Difluoromethyl)phenyl)-2,2,2-Trifluoroethanamine

  • Meta-Substitution : The difluoromethyl group at the meta position may offer a balance between steric bulk and electronic effects compared to para-substituted analogs.
  • Electron-Withdrawing Effects : -CF₂H is less electron-withdrawing than -CF₃ but more than -Cl or -Br, modulating reactivity in nucleophilic substitutions.
  • Synthetic Accessibility : Introducing -CF₂H groups may require specialized fluorination reagents, unlike trifluoromethylation .

Preparation Methods

Preparation of 2,2,2-Trifluoroethylamine Intermediate

A crucial intermediate in the synthesis is 2,2,2-trifluoroethylamine, which can be prepared efficiently by the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia under controlled conditions. This method is well-documented in patent CN101973888B and involves the following:

Step Conditions Details Outcome
1. Reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solution Temperature: 150–200 °C; Pressure: 2–4 MPa; Time: 20–30 min; Ammonia concentration: 30–100 wt%; Glycerol to chloroethane volume ratio: 1–3:1; Ammonia to chloroethane molar ratio: 8–15:1; Flow velocity in pipeline reactor: 2.0–4.0 L/h Liquid-phase continuous flow reactor enables short reaction time and high conversion Mixed solution containing 2,2,2-trifluoroethylamine
2. Vacuum flashing and deamination Removal of ammonia and byproducts under reduced pressure Purification step Neutralization with sodium carbonate (molar ratio 0.5–2:1)
3. Neutralization and vacuum rectification Sodium carbonate neutralizes acidic impurities Final distillation under vacuum High-purity 2,2,2-trifluoroethylamine with yields up to 97%

This process offers significant advantages over traditional batch methods, including a reduction of reaction time from 24 hours to under 30 minutes and improved yields (up to 97% vs. ~87%).

Difluoromethylation of the Aromatic Ring

The difluoromethyl group is introduced onto the phenyl ring, typically at the 3-position for the target compound. Common synthetic approaches include:

  • Electrophilic difluoromethylation of a suitably functionalized aromatic precursor using difluoromethylating agents.
  • Transition metal-catalyzed coupling reactions that install the -CF₂H group selectively.

Although specific detailed synthetic protocols for the meta-substituted difluoromethyl phenyl precursor are less frequently disclosed, the general approach involves:

Method Reagents Catalysts Conditions Notes
Electrophilic difluoromethylation Difluoromethyl sulfonium salts or bromodifluoromethyl reagents Copper or silver catalysts Mild to moderate temperatures, inert atmosphere Enables regioselective introduction of -CF₂H
Metal-catalyzed cross-coupling Aryl halide precursor + difluoromethyl zinc or boron reagents Pd or Cu catalysts Elevated temperatures, polar aprotic solvents High selectivity and yield

These methods are optimized to maintain the integrity of other functional groups, such as the trifluoroethylamine side chain introduced later.

Coupling of Difluoromethylated Phenyl with 2,2,2-Trifluoroethylamine

The final step involves attaching the trifluoroethylamine moiety to the difluoromethyl-substituted phenyl ring. Typical approaches include:

  • Nucleophilic substitution on a halogenated trifluoroethyl intermediate with the difluoromethylated aromatic amine.
  • Reductive amination using trifluoroacetaldehyde derivatives and the difluoromethylated aniline.

Industrial-scale syntheses often employ metal catalysts to facilitate these transformations with high efficiency and purity.

Summary of Key Preparation Parameters and Yields

Parameter Typical Range Effect on Yield/Quality
Temperature (trifluoroethylamine synthesis) 150–200 °C Higher temp increases rate but may cause side reactions
Pressure 2–4 MPa Maintains reactants in liquid phase, improves conversion
Ammonia concentration 30–100 wt% Higher concentration favors amination
Reaction time 20–30 min (continuous flow) Short reaction time with high yield
Catalyst (difluoromethylation) Cu, Ag, Pd Enhances regioselectivity and yield
Purification Vacuum flashing, neutralization, rectification Removes impurities, improves product purity

Yields for the trifluoroethylamine intermediate reach up to 97% with continuous flow methods, while overall yields for the final compound depend on the efficiency of difluoromethylation and coupling steps but are optimized for high purity and reproducibility.

Research Findings and Industrial Relevance

  • The continuous flow synthesis of 2,2,2-trifluoroethylamine represents a significant advancement, reducing reaction time dramatically and increasing yield, which is critical for scalable production.
  • Metal-catalyzed difluoromethylation techniques provide regioselective and high-yield routes to install the difluoromethyl group, a key functional group enhancing metabolic stability in medicinal chemistry.
  • The combination of these methods enables efficient access to 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine, a valuable intermediate for pharmaceuticals and agrochemicals with improved biological properties due to fluorine substitution.

This detailed preparation analysis integrates patented continuous flow amination methods with advanced fluorination chemistry, providing a comprehensive and authoritative overview of the synthetic approaches to this compound.

Q & A

Q. How can in silico methods predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests). Fluorine’s electronegativity often enhances metabolic resistance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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